molecular formula C9H15N B8530976 1-Ethynyl-N-methylcyclohexylamine

1-Ethynyl-N-methylcyclohexylamine

Cat. No.: B8530976
M. Wt: 137.22 g/mol
InChI Key: HPGKCCHSPWZPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-N-methylcyclohexylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a cyclohexylamine scaffold substituted with a methyl group on the nitrogen atom and an ethynyl group at the carbon adjacent to the nitrogen. The presence of both a basic secondary amine and a terminal alkyne functional group makes it a valuable building block for constructing more complex molecular architectures. The terminal alkyne moiety is particularly significant in modern drug discovery, as it readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions . This high-fidelity reaction is extensively used to efficiently generate 1,2,3-triazole libraries for screening against biological targets, and to create molecular conjugates . The N-methylcyclohexylamine structure is known to be a key intermediate in the synthesis of pharmaceuticals and agrochemicals , often contributing to the desired physicochemical properties of the final molecule. This combination of features suggests that this compound has potential research applications as a versatile synthetic intermediate, especially in the discovery and development of new therapeutic agents. Researchers can leverage the reactivity of its alkyne group for "click" ligation and the structural properties of its amine backbone. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-ethynyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C9H15N/c1-3-9(10-2)7-5-4-6-8-9/h1,10H,4-8H2,2H3

InChI Key

HPGKCCHSPWZPQP-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)C#C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-Ethynyl-N-methylcyclohexylamine to structurally related amines and cyclohexane derivatives, leveraging data from the provided evidence.

Structural and Functional Group Comparisons
Compound Name Substituents on N Substituents on Cyclohexane Functional Groups Molecular Formula
This compound Methyl (-CH₃) Ethynyl (-C≡CH) Secondary amine, alkyne C₉H₁₃N
N-Methylcyclohexylamine Methyl (-CH₃) None Secondary amine C₇H₁₅N
N-Cyclohexyl-N-ethylcyclohexylamine Ethyl (-C₂H₅), Cyclohexyl None Tertiary amine C₁₄H₂₇N
Cyclohexylethylamine Ethyl (-C₂H₅) None Primary amine C₈H₁₇N
1-Ethynyl-1-cyclohexanol N/A Ethynyl (-C≡CH) Alcohol, alkyne C₈H₁₂O

Key Observations :

  • Compared to tertiary amines like N-Cyclohexyl-N-ethylcyclohexylamine, the secondary amine in the target compound may exhibit higher basicity and nucleophilicity .
Physicochemical Properties
Property This compound (Inferred) N-Methylcyclohexylamine Cyclohexylethylamine 1-Ethynyl-1-cyclohexanol
Boiling Point ~200–220°C (est.) 154–156°C (at 760 mmHg) 140–148°C (at 15 mmHg) 78–80°C (at 15 mmHg)
Melting Point Not available Not reported Picrate m.p. 231°C Not reported
Solubility Likely polar aprotic solvents Soluble in ethanol, ether Soluble in organic solvents Soluble in alcohols, ethers
Reactivity High (alkyne + amine) Moderate (secondary amine) Moderate (primary amine) Moderate (alcohol + alkyne)

Key Observations :

  • The ethynyl group likely reduces boiling points compared to bulkier analogs (e.g., N-Cyclohexyl-N-ethylcyclohexylamine) due to decreased molecular weight but increases flammability risks .
  • The combination of amine and alkyne groups in the target compound may enhance its utility in catalytic cross-coupling reactions or as a ligand in coordination chemistry.

Preparation Methods

Hydrogenation of Methylaniline

N-Methylcyclohexylamine is synthesized via catalytic hydrogenation of methylaniline (N-methylaniline) over nickel or palladium catalysts under high-pressure hydrogen (3–4.5 MPa) at 130–160°C. Typical yields exceed 90%, with platinum on carbon (Pt/C) and sodium hydroxide enhancing selectivity.

Reaction Conditions

  • Catalyst: Ni or Pd/C (5–10 wt%)

  • Temperature: 130–160°C

  • Pressure: 3–4.5 MPa H₂

  • Solvent: Methanol or water

  • Yield: 74–98%

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with methylamine under hydrogenation conditions, facilitated by palladium or nickel catalysts, to form N-methylcyclohexylamine. This method avoids harsh reagents and achieves near-quantitative yields.

Representative Protocol

  • Cyclohexanone (1 mol), methylamine (1.2 mol), Pd/C (5 wt%), NaOH (1 mol)

  • H₂ pressure: 3 MPa, 140°C, 6 hours

  • Yield: 98%

Introducing the Ethynyl Group via Sonogashira Coupling

The ethynyl moiety is introduced through palladium- or nickel-catalyzed cross-coupling reactions. Key strategies include:

Palladium-Catalyzed Sonogashira Coupling

A halogenated N-methylcyclohexylamine derivative (e.g., 1-bromo-N-methylcyclohexylamine) reacts with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd/Cu catalysis.

Optimized Conditions

  • Substrate: 1-Bromo-N-methylcyclohexylamine (1 equiv)

  • Alkyne: Ethynyltrimethylsilane (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (2 mol%), CuI (5 mol%)

  • Base: Triethylamine (5 equiv)

  • Solvent: THF, 80°C, 12 hours

  • Yield: 70–85% (after desilylation)

Mechanistic Insight
The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C(sp³)–C(sp) bond.

Nickel-Catalyzed Deaminative Coupling

Recent advances in nickel catalysis enable deaminative coupling of alkylamines with alkynes. N-Methylcyclohexylamine is converted to a pyridinium salt, which undergoes nickel-catalyzed coupling with terminal alkynes.

Protocol

  • Quaternization : N-Methylcyclohexylamine + 2,4,6-Triphenylpyrylium tetrafluoroborate → Pyridinium salt.

  • Coupling : Pyridinium salt (1 equiv), phenylacetylene (1.2 equiv), NiCl₂ (5 mol%), ligand L4 (6 mol%), K₃PO₄ (2 equiv), DMF, 100°C, 24 hours.

  • Yield : 65–78%.

Reductive Amination of Ethynylcyclohexanone

An alternative route involves reductive amination of 1-ethynylcyclohexanone with methylamine.

Synthesis of 1-Ethynylcyclohexanone

Cyclohexanone undergoes ethynylation via nucleophilic addition of lithium acetylide:

  • Cyclohexanone + LiC≡CH → 1-Ethynylcyclohexanol (via Grignard reaction)

  • Oxidation: MnO₂, CH₂Cl₂, rt → 1-Ethynylcyclohexanone (85% yield).

Reductive Amination

1-Ethynylcyclohexanone reacts with methylamine under hydrogenation:

  • Catalyst: Pd/C (5 wt%), H₂ (1 MPa)

  • Solvent: Methanol, 60°C, 12 hours

  • Yield: 70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sonogashira CouplingHigh functional group toleranceRequires halogenated precursor70–85%
Nickel DeaminativeAvoids pre-functionalizationMulti-step quaternization65–78%
Reductive AminationDirect route from ketonesSensitive to alkyne stability under H₂60–70%

Challenges and Optimization Strategies

  • Halogenation Selectivity : Direct bromination of N-methylcyclohexylamine at the 1-position remains challenging. Directed ortho-metalation (DoM) using directing groups (e.g., amides) may improve regioselectivity.

  • Alkyne Stability : Ethynyl groups are prone to polymerization under basic conditions. Adding radical inhibitors (e.g., BHT) enhances stability.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) enable recycling, reducing costs .

Q & A

Q. What are the recommended safety protocols for handling 1-Ethynyl-N-methylcyclohexylamine in laboratory settings?

Researchers must wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills should be neutralized with appropriate absorbents, and waste must be stored separately for professional disposal . Always review the compound’s Safety Data Sheet (SDS) for hazard-specific guidance, such as first-aid measures for accidental exposure .

Q. How can researchers optimize the synthesis of this compound to achieve higher yields?

Key parameters include maintaining strict temperature control (e.g., 0–5°C for exothermic steps) and using inert atmospheres (argon/nitrogen) to prevent oxidation. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to minimize side products. Adjusting pH during intermediate steps (e.g., amine protection/deprotection) can also improve purity .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexylamine backbone and ethynyl substituent. Fourier-Transform Infrared (FTIR) spectroscopy can confirm functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while UV/Vis (e.g., λmax ~255 nm) aids in purity assessment .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological activity data for this compound across studies?

Conduct a meta-analysis using heterogeneity metrics like to quantify variability. If >50%, consider subgroup analyses (e.g., dose-dependent effects) or random-effects models to account for between-study differences . Validate findings with independent in vitro assays under standardized conditions (e.g., cell line consistency, controlled pH/temperature) .

Q. What methodologies are recommended for assessing the environmental impact of this compound during disposal?

Follow EPA guidelines for hazardous waste, including biodegradability testing (e.g., OECD 301) and ecotoxicity assays (e.g., Daphnia magna LC50). Partner with certified waste management services to ensure compliance with local regulations. Stability studies under varying pH and light conditions can predict environmental persistence .

Q. How can computational modeling enhance the understanding of this compound’s receptor-binding mechanisms?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., serotonin or dopamine transporters). Pair this with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro competitive binding assays .

Q. What strategies improve the reproducibility of pharmacokinetic studies involving this compound?

Standardize protocols for administration routes (e.g., intravenous vs. oral), use high-purity batches (≥98%), and employ LC-MS/MS for precise plasma concentration measurements. Include positive controls (e.g., structurally similar analogs) and validate assays across multiple laboratories .

Methodological Considerations

  • Data Presentation : Use tables to compare synthetic yields under varying conditions (e.g., temperature, catalyst load) and graphs (e.g., dose-response curves) for pharmacological data. Apply statistical tests (e.g., ANOVA) with p-values and confidence intervals .
  • Critical Analysis : Discuss limitations, such as solvent effects in synthesis or species-specific differences in biological assays. Cross-reference findings with structurally analogous compounds (e.g., N-methylcyclohexylamine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.